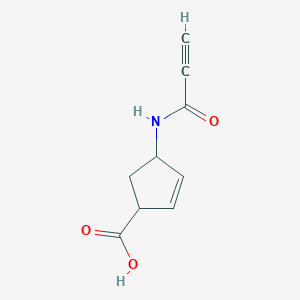

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAIGSBTBBBVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1CC(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters

-

Catalyst : Rhodium(II) acetate [Rh₂(OAc)₄] at 0.1–0.5 mol% loading.

-

Solvent : Dichloromethane (CH₂Cl₂) under acetylene gas sparging.

-

Temperature : 0°C during diazo compound addition, followed by gradual warming to room temperature.

-

Yield : 38–47% for intermediate carboxylic acids, with subsequent derivatization achieving 75–90% efficiency.

This method’s limitation lies in the volatility of intermediate cyclopropenes, necessitating immediate derivatization. For cyclopentene systems, stabilizing groups such as oxazolidinones or adamantoyl esters may mitigate decomposition.

Diels-Alder Cycloaddition for Cyclopentene Core Assembly

The Diels-Alder reaction between 1,3-dienes and dienophiles offers a stereocontrolled route to six-membered rings. However, strategic modifications enable the synthesis of five-membered cyclopentene systems.

Inverse Electron-Demand Diels-Alder (IEDDA)

Employing electron-deficient dienophiles (e.g., propiolamido-activated alkenes) with electron-rich dienes generates cyclopentene adducts. For instance:

Conditions :

Amidation Strategies for Prop-2-ynamido Functionalization

Introducing the propiolamide group at the cyclopentene C4 position requires precise regiocontrol. Two predominant methods are explored:

Direct Amidation of Cyclopentene Carboxylic Acid

Activating the carboxylic acid at C1 as a mixed anhydride enables coupling with propargylamine (HC≡C–CH₂–NH₂). However, competing side reactions at the alkyne moiety necessitate protective groups.

Procedure :

-

Activation : Treat cyclopent-2-ene-1-carboxylic acid with pivaloyl chloride in THF at –30°C.

-

Coupling : Add propargylamine and LiCl, followed by 4-dimethylaminopyridine (DMAP).

-

Deprotection : Remove trimethylsilyl (TMS) groups using tetrabutylammonium fluoride (TBAF).

Yield : 68–72% after optimization.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Rh-Catalyzed | Scalable, mild conditions | Requires volatile intermediates | 38–47 |

| Diels-Alder | Stereocontrol, modular substrates | Limited to specific diene/dienophile pairs | 60–75 |

| Direct Amidation | High functional group tolerance | Competing side reactions at alkyne | 68–72 |

| Sonogashira Coupling | Late-stage alkyne introduction | Sensitivity to Pd/Cu catalysts | 55–60 |

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, this compound is valuable for producing high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular signaling, metabolism, and other physiological functions.

Comparison with Similar Compounds

Functional Group Variations

trans-4-Aminocyclopent-2-enecarboxylic Acid

- Structure: (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS: 102579-71-5).

- Molecular Formula: C₆H₉NO₂; MW: 127.06 g/mol .

- Key Differences: Replaces the prop-2-ynamido group with a primary amine. Lacks the alkyne functionality, limiting its utility in bioorthogonal reactions. Used as a constrained amino acid analog in peptide synthesis .

4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic Acid

- Structure : Boc-protected amine derivative (CAS: 151907-80-1).

- Molecular Formula: C₁₁H₁₇NO₄; MW: 227.26 g/mol .

- Key Differences :

4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclopent-2-ene-1-carboxylic Acid

- Structure : Fmoc-protected derivative.

- Molecular Formula: C₂₄H₁₉F₂NO₄ (exact formula inferred from substituents).

- Key Differences :

Ring Size and Strain Comparisons

1-(Boc-Amino)cyclopropanecarboxylic Acid

- Structure : Cyclopropane analog (CAS: 88950-64-5).

- Molecular Formula: C₉H₁₅NO₄; MW: 201.22 g/mol .

- Key Differences :

1-Arylcycloprop-2-ene-1-carboxamides

- Structure : Cyclopropene derivatives with aryl and carboxamide groups.

- Synthesis : Prepared via one-pot coupling of amines with acyl chlorides .

- Key Differences :

Physicochemical Properties

Biological Activity

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopentene ring with a carboxylic acid functional group and an amide side chain, which may influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on neuroinflammatory pathways and cancer cell proliferation.

Neuroinflammatory Effects

Research indicates that compounds similar to this compound may modulate neuroinflammatory responses. For instance, inhibitors targeting p38 MAPK, a kinase involved in neuroinflammation, have shown promise in reducing neuroinflammatory markers in models of Alzheimer's disease (AD) . The potential for this compound to inhibit similar pathways could be explored further.

Anticancer Properties

The compound has been suggested to possess anticancer properties by inhibiting menin, a protein associated with various cancers including leukemia. Studies demonstrate that compounds targeting menin can induce apoptosis in cancer cells and reduce their proliferation . The mechanism typically involves the disruption of signaling pathways that promote cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclopentene carboxylic acids can affect cell viability and induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to inhibit the growth of leukemia cells by inducing differentiation and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing 4-aminocyclopent-2-ene-1-carboxylic acid (a structural analog) with a propargyl group via amidation. Key steps include:

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents like DMF or THF under inert atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Yield optimization requires precise control of stoichiometry (1:1 molar ratio of amine to propargylating agent) and reaction temperature (0–25°C to minimize side reactions) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR to verify cyclopentene ring conformation (e.g., coupling constants for double-bond geometry) and propargylamide linkage (amide proton at ~6.5–7.0 ppm) .

- IR : Characteristic peaks for carboxylic acid (1700–1725 cm) and amide (1650–1680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .

- Recrystallization : Use of ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for cyclopentene carboxylic acid derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize in vitro enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffer) .

- Structural analogs : Compare activity of 4-(Prop-2-ynamido) derivatives with non-propargylated analogs (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid) to isolate substituent effects .

- Statistical validation : Apply ANOVA or t-tests to assess significance across replicate experiments .

Q. What computational methods predict the reactivity of this compound in aqueous environments?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to model cyclopentene ring strain and propargylamide electron density .

- MD simulations : Simulate solvation effects (e.g., explicit water models) to predict hydrolysis rates of the amide bond .

Q. How does the propargylamide substituent influence interactions with biological targets compared to other derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to compare binding affinities of propargylamide vs. acetylated analogs to enzymes (e.g., GABA transaminase) .

- Kinetic assays : Measure values to quantify inhibitory effects, correlating with substituent electronic properties (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.